molecular formula C20H18N4OS B14366798 3-[(E)-(5-Methoxy-4-methyl-1,3-thiazol-2-yl)diazenyl]-1-methyl-2-phenyl-1H-indole CAS No. 93128-95-1

3-[(E)-(5-Methoxy-4-methyl-1,3-thiazol-2-yl)diazenyl]-1-methyl-2-phenyl-1H-indole

Cat. No.: B14366798
CAS No.: 93128-95-1
M. Wt: 362.4 g/mol
InChI Key: OMIBVDHMWIQJKU-UHFFFAOYSA-N
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Description

3-[(E)-(5-Methoxy-4-methyl-1,3-thiazol-2-yl)diazenyl]-1-methyl-2-phenyl-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This particular compound features a unique combination of an indole core, a thiazole ring, and an azo group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-(5-Methoxy-4-methyl-1,3-thiazol-2-yl)diazenyl]-1-methyl-2-phenyl-1H-indole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium dithionite, hydrogen gas with palladium on carbon (Pd/C), and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic reagents such as halogens, nitro compounds, and sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones, and N-oxides.

    Reduction: Corresponding amines.

    Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Mechanism of Action

The mechanism of action of 3-[(E)-(5-Methoxy-4-methyl-1,3-thiazol-2-yl)diazenyl]-1-methyl-2-phenyl-1H-indole involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

93128-95-1

Molecular Formula

C20H18N4OS

Molecular Weight

362.4 g/mol

IUPAC Name

(5-methoxy-4-methyl-1,3-thiazol-2-yl)-(1-methyl-2-phenylindol-3-yl)diazene

InChI

InChI=1S/C20H18N4OS/c1-13-19(25-3)26-20(21-13)23-22-17-15-11-7-8-12-16(15)24(2)18(17)14-9-5-4-6-10-14/h4-12H,1-3H3

InChI Key

OMIBVDHMWIQJKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N=NC2=C(N(C3=CC=CC=C32)C)C4=CC=CC=C4)OC

Origin of Product

United States

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